molecular formula C19H26N2O3 B11986108 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide

Cat. No.: B11986108
M. Wt: 330.4 g/mol
InChI Key: MKJWCVDVBAHFTE-UHFFFAOYSA-N
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Description

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide is a compound belonging to the quinolone family Quinolones are known for their diverse biological activities and pharmacological importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide typically involves the reaction of 4-hydroxy-2(1H)-quinolinone with octylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid
  • 4-hydroxy-2-quinolones

Uniqueness

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide is unique due to its specific structural features, such as the octylacetamide group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-octylacetamide

InChI

InChI=1S/C19H26N2O3/c1-2-3-4-5-6-9-12-20-17(22)13-15-18(23)14-10-7-8-11-16(14)21-19(15)24/h7-8,10-11H,2-6,9,12-13H2,1H3,(H,20,22)(H2,21,23,24)

InChI Key

MKJWCVDVBAHFTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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